molecular formula C5H4N4O B12349074 1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one

1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one

Cat. No.: B12349074
M. Wt: 136.11 g/mol
InChI Key: MPSDXFFAIAHEPK-UHFFFAOYSA-N
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Description

1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one is a heterocyclic compound that belongs to the imidazopyrazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyrazine rings. It has garnered significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with glyoxal or its derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one is unique due to its specific ring fusion and the position of the nitrogen atoms, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

1,7a-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C5H4N4O/c10-5-8-3-4(9-5)7-2-1-6-3/h1-3H,(H,8,10)

InChI Key

MPSDXFFAIAHEPK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC(=O)N2)N=C1

Origin of Product

United States

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